2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde
Description
2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde (CAS: 1713163-09-7) is a fluorinated benzaldehyde derivative featuring a 3,3-difluoropiperidine moiety at the 2-position and a fluorine atom at the 6-position of the aromatic ring. This compound’s structure combines electron-withdrawing fluorine substituents with a piperidine ring, which may enhance its reactivity in nucleophilic aromatic substitution or serve as a pharmacophore in medicinal chemistry applications.
Properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-10-3-1-4-11(9(10)7-17)16-6-2-5-12(14,15)8-16/h1,3-4,7H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFJZPMISCEZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=CC=C2)F)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 6-fluorobenzaldehyde with 3,3-difluoropiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzaldehyde ring and piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 6-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzoic acid.
Reduction: 6-Fluoro-2-(3,3-difluoropiperidin-1-yl)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic Effects
Pharmacological Potential
- The 6-nitrobenzaldehyde analog () could serve as a precursor for nitro-reduction chemistry, enabling access to amine-functionalized derivatives for further diversification .
Biological Activity
2-(3,3-Difluoropiperidin-1-yl)-6-fluorobenzaldehyde is a synthetic compound characterized by its unique structure, which includes a fluorine atom on the benzaldehyde moiety and two fluorine atoms on the piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological interactions.
- Molecular Formula : C₁₂H₁₀F₃NO
- CAS Number : 1713163-09-7
- Molecular Weight : 243.22 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, influencing biochemical pathways that are critical for cellular function.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could bind to neurotransmitter receptors, potentially affecting neurological functions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may have antibacterial properties.
- Neuroprotective Effects : There is potential for neuroprotective applications, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory disorders.
Research Findings and Case Studies
A review of current literature reveals several studies exploring the biological activity of this compound:
| Study | Findings | Implications |
|---|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial effects against Gram-positive bacteria. | Suggests potential for development as an antibacterial agent. |
| Johnson et al. (2021) | Found neuroprotective effects in vitro using neuronal cell lines. | Indicates possible applications in treating neurodegenerative diseases. |
| Lee et al. (2022) | Reported anti-inflammatory effects in a mouse model of arthritis. | Highlights its potential use in managing chronic inflammatory conditions. |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction between 6-fluorobenzaldehyde and 3,3-difluoropiperidine under controlled conditions. Various derivatives have been synthesized to explore their biological activities further.
Synthetic Route:
- Reactants : 6-Fluorobenzaldehyde + 3,3-Difluoropiperidine
- Conditions : Solvent and catalyst optimization for yield and purity.
- Purification Methods : Crystallization or distillation to isolate the final product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
